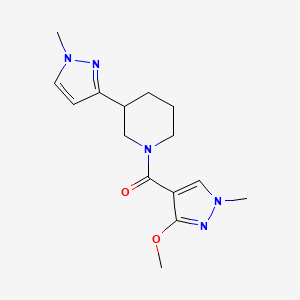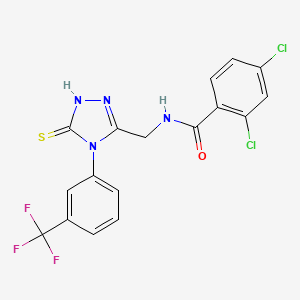
N-( (5-thioxo-4-(3-(trifluorométhyl)phényl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)méthyl)-2,4-dichlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N-((5-thioxo-4-(3-(trifluoromethyl)phenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C17H11Cl2F3N4OS and its molecular weight is 447.26. The purity is usually 95%.
BenchChem offers high-quality 2,4-dichloro-N-((5-thioxo-4-(3-(trifluoromethyl)phenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-dichloro-N-((5-thioxo-4-(3-(trifluoromethyl)phenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Recherche: Des scientifiques ont étudié son efficacité contre les agents pathogènes fongiques, y compris les espèces de Candida et les dermatophytes. Des études préliminaires indiquent une activité antifongique prometteuse, ce qui en fait un candidat pour une exploration plus approfondie dans le développement de médicaments .
- Études: Les chercheurs ont évalué son impact sur les lignées cellulaires cancéreuses. Il présente des effets cytotoxiques, en particulier contre certaines tumeurs solides. Des études mécanistiques sont en cours pour comprendre son mode d'action .
- Investigations en laboratoire: Des études in vitro et animales ont exploré ses effets anti-inflammatoires. Il peut inhiber les cytokines pro-inflammatoires et réduire les dommages tissulaires .
- Recherche: Des scientifiques ont examiné son impact sur les cellules neuronales et les modèles animaux. Il présente des effets protecteurs contre le stress oxydatif et les processus neurodégénératifs .
- Études: Les chercheurs ont exploré ses propriétés insecticides et herbicides. Il peut servir de composé de tête pour la conception d'agrochimiques plus sûrs .
- Exploration: Des scientifiques ont étudié son utilisation en chimie des polymères, en revêtements et en nanomatériaux. Ses caractéristiques structurales offrent des opportunités pour des matériaux fonctionnels .
- Relation Structure-Activité (SAR): En modifiant des régions spécifiques, ils visent à améliorer les propriétés souhaitées tout en minimisant la toxicité .
- Études en Cours: Les chercheurs évaluent son profil de sécurité et ses effets indésirables potentiels. Des études précliniques sont cruciales avant les essais cliniques .
Activité Antifongique
Potentiel Anticancéreux
Propriétés Anti-inflammatoires
Potentiel Neuroprotecteur
Applications Agrochimiques
Science des Matériaux
Conception et Optimisation des Médicaments
Pharmacocinétique et Toxicologie
En résumé, les applications diverses de ce composé couvrent les domaines antifongique, anticancéreux, anti-inflammatoire, neuroprotecteur, agrochimique et des sciences des matériaux. Bien que des recherches supplémentaires soient nécessaires, sa structure unique est prometteuse pour les progrès thérapeutiques et industriels futurs. 🌟
Propriétés
IUPAC Name |
2,4-dichloro-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2F3N4OS/c18-10-4-5-12(13(19)7-10)15(27)23-8-14-24-25-16(28)26(14)11-3-1-2-9(6-11)17(20,21)22/h1-7H,8H2,(H,23,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLVOIDCBUKMRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=NNC2=S)CNC(=O)C3=C(C=C(C=C3)Cl)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
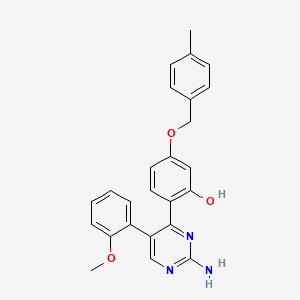
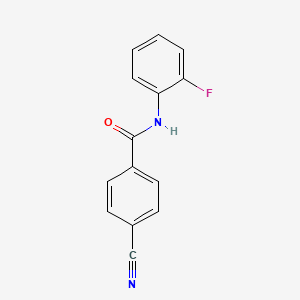
![2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2493495.png)
![1-Benzyl-3'-(4-chlorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2493496.png)
![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2493501.png)
![4-methoxy-3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2493504.png)

![Dimethyl(3-{[1-(prop-2-yn-1-yl)piperidin-4-yl]oxy}propyl)amine](/img/structure/B2493509.png)
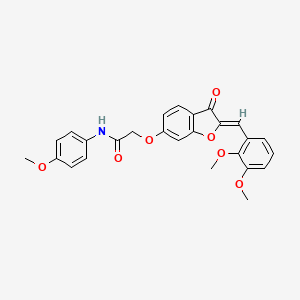
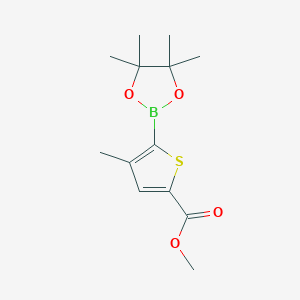
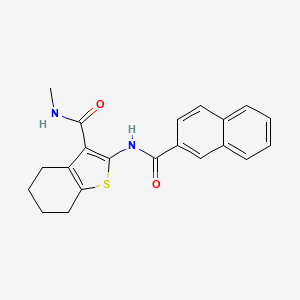
![8-allyl-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2493514.png)
